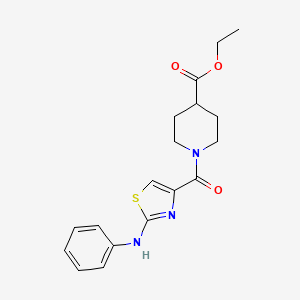

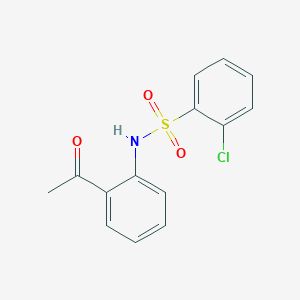

4-methoxy-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

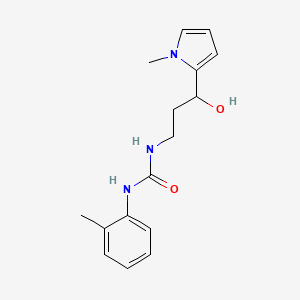

The compound “4-methoxy-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide” is a complex organic molecule that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds . The molecular formula of the compound is C15H15NO3 .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds with Anti-Inflammatory and Analgesic Properties

- A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel heterocyclic compounds, including derivatives related to 4-methoxy-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide. These compounds were found to have significant anti-inflammatory and analgesic activities, demonstrating potential as COX-1/COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Exploration of Metabolic Pathways and Formation of Toxic Metabolites

- Research by Mizutani, Yoshida, and Kawazoe (1994) investigated the metabolism of thiazoles, including compounds similar to this compound. This study focused on the formation of toxic metabolites and ring cleavage products, contributing to understanding the biological fate of such chemicals (Mizutani, Yoshida, & Kawazoe, 1994).

Development of Antimicrobial Agents

- A study by Bikobo et al. (2017) involved the synthesis of thiazole derivatives, including structures related to this compound, which showed potent antimicrobial activity. This highlights the potential use of such compounds in combating various bacterial and fungal strains (Bikobo et al., 2017).

Nematocidal Activity for Agricultural Applications

- Research conducted by Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing thiazole amide groups, which exhibited significant nematocidal activity. This application is particularly relevant in agriculture for controlling nematode pests (Liu, Wang, Zhou, & Gan, 2022).

Photochemical Properties for Photodynamic Therapy

- A study by Pişkin, Canpolat, and Öztürk (2020) developed new zinc phthalocyanine derivatives with thiazole groups. These compounds exhibit high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Potential in Alzheimer's Disease Treatment

- A study by Lee et al. (2018) synthesized a series of compounds including derivatives of this compound, which showed promise as selective inhibitors of histone deacetylase 6. These compounds demonstrated potential in ameliorating Alzheimer's disease phenotypes (Lee et al., 2018).

Zukünftige Richtungen

Thiazole derivatives, including “4-methoxy-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide”, have potential for further exploration due to their diverse biological activities. Future research could focus on the design and structure–activity relationship of bioactive molecules . It’s also worth noting that substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent . Therefore, researchers could synthesize compounds containing the thiazole ring with variable substituents as target structures, and evaluate their biological activities .

Wirkmechanismus

Target of Action

The primary target of 4-methoxy-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

This compound interacts with AChE to inhibit its activity . This interaction prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine levels enhance the transmission of signals across nerve synapses.

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to increased acetylcholine levels and enhanced cholinergic transmission.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, excretion (ADME), and bioavailability, are crucial for its therapeutic effects . The compound has been found to have satisfactory drug-like characteristics and ADME properties .

Result of Action

The result of the action of this compound is an increase in the concentration of acetylcholine in the synaptic cleft . This increase enhances the transmission of signals across nerve synapses, which can have various effects depending on the specific neurons involved.

Eigenschaften

IUPAC Name |

4-methoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-22-13-9-7-12(8-10-13)17(21)20-18-19-15(11-24-18)14-5-3-4-6-16(14)23-2/h3-11H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSBYZQMGFYJEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

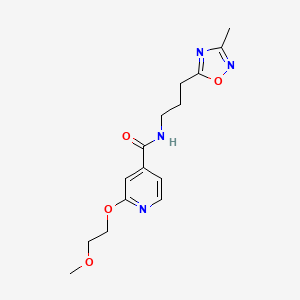

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2727573.png)

![2-(4-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2727576.png)